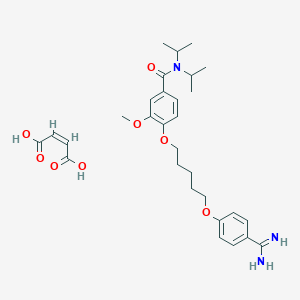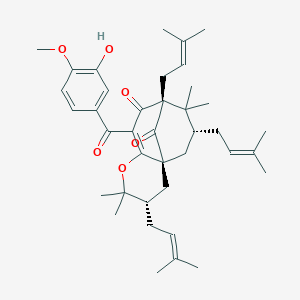![molecular formula C22H21N3O2 B531314 1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-40264796 is a negative control for JNJ-40068782.
Scientific Research Applications
Chemical Synthesis and Transformation
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile and its derivatives have been studied for various chemical synthesis and transformation processes. For instance, Katritzky et al. (1995) demonstrated the regioselective conversion of similar compounds into aminopyridones using phosphorus oxychloride and liquid ammonia, showcasing the chemical versatility of these compounds (Katritzky, Rachwał, & Smith, 1995). Additionally, Jahangir et al. (1990) explored the oxidative coupling of ethenylpyridine derivatives, offering insights into potential synthetic applications of related pyridine compounds (Jahangir, Wang, Smith, Maclean, & Holland, 1990).
Molecular Structure Characterization
The molecular structure and characteristics of related pyridine derivatives have been a focus of research. For example, Khalifa et al. (2017) synthesized novel dihydro-4-(substitutedphenyl)-2-oxopyridine derivatives and analyzed their molecular structure using various techniques (Khalifa, Al-Omar, & Nossier, 2017).
Synthesis under Ultrasonic Irradiation
Ultrasonic irradiation has been utilized in the synthesis of pyridine derivatives. Shibata et al. (1988) investigated the synthesis of 3-cyano-2-methylpyridines under ultrasonic irradiation, highlighting an innovative approach to pyridine synthesis (Shibata, Urano, & Matsui, 1988).
Applications in Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally similar, have been investigated for their potential use as corrosion inhibitors. Dandia et al. (2013) synthesized such derivatives using ultrasonic irradiation and tested their efficacy in inhibiting corrosion of mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Water Oxidation Catalysis
In the field of catalysis, particularly for water oxidation, the derivatives of pyridine compounds have been studied. Zong and Thummel (2005) explored the use of Ru complexes with pyridine ligands for water oxidation, indicating potential applications in catalysis (Zong & Thummel, 2005).
properties
Product Name |
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile |
|---|---|
Molecular Formula |
C22H21N3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-Butyl-4-[4-(2-methylpyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O2/c1-3-4-12-25-13-10-20(21(15-23)22(25)26)17-5-7-18(8-6-17)27-19-9-11-24-16(2)14-19/h5-11,13-14H,3-4,12H2,1-2H3 |
InChI Key |
UMXLXVYFNNQMDB-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C2=CC=C(OC3=CC(C)=NC=C3)C=C2)C=CN(CCCC)C1=O |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JNJ40264796; JNJ 40264796; JNJ-40264796 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B531350.png)
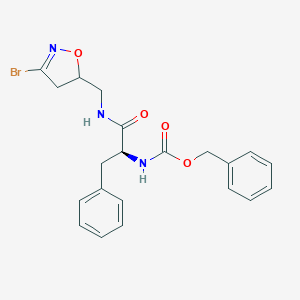
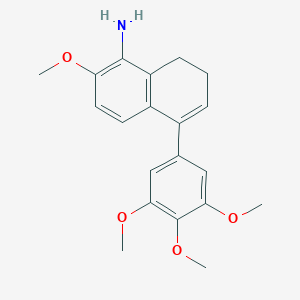
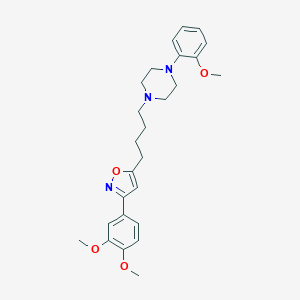
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)
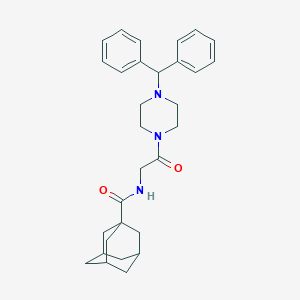
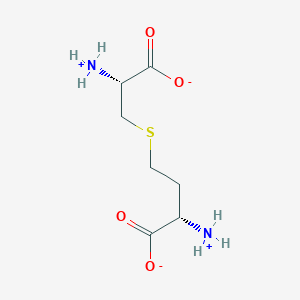
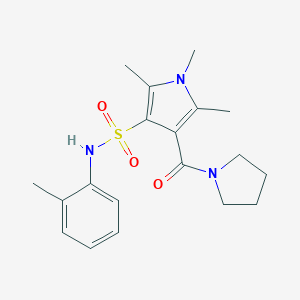

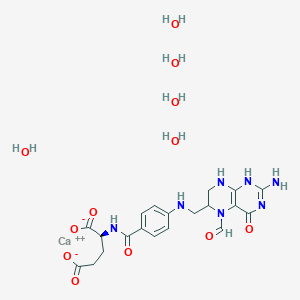
![Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B533060.png)
